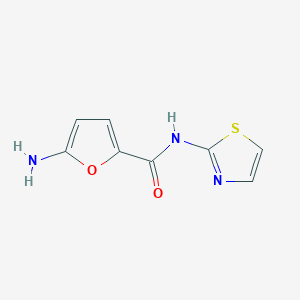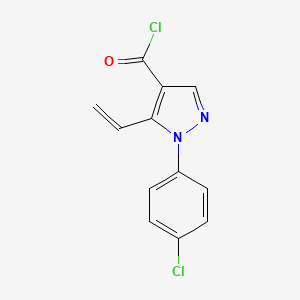
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound features a chlorophenyl group, an ethenyl group, and a carbonyl chloride group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or β-keto ester. For instance, the reaction of hydrazine hydrate with 4-chloroacetophenone in the presence of an acid catalyst can yield 1-(4-chlorophenyl)pyrazole.
Introduction of the Ethenyl Group: The ethenyl group can be introduced through a Heck reaction, where the pyrazole derivative is reacted with vinyl halides in the presence of a palladium catalyst.
Formation of the Carbonyl Chloride Group: The final step involves the conversion of the pyrazole derivative to the carbonyl chloride compound using reagents such as thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The ethenyl group can participate in oxidation reactions to form epoxides or diols. Reduction reactions can convert the ethenyl group to an ethyl group.
Coupling Reactions: The pyrazole ring can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the formation of the carbonyl chloride group.
Palladium Catalysts: Used in Heck and Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Epoxides and Diols: Formed from oxidation reactions.
Biaryl Compounds: Formed from coupling reactions.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorophenyl and ethenyl groups can enhance its binding affinity and specificity towards certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A compound with similar structural features and potential biological activities.
1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one: Another compound containing a chlorophenyl group with different functional groups and applications.
Uniqueness
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of the pyrazole ring, chlorophenyl group, ethenyl group, and carbonyl chloride group makes it a versatile compound for various synthetic and research purposes.
Propriétés
Numéro CAS |
786727-25-1 |
|---|---|
Formule moléculaire |
C12H8Cl2N2O |
Poids moléculaire |
267.11 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-5-ethenylpyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C12H8Cl2N2O/c1-2-11-10(12(14)17)7-15-16(11)9-5-3-8(13)4-6-9/h2-7H,1H2 |
Clé InChI |
LOAXSGNMAXCPGS-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14207399.png)
![Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14207402.png)
![[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol](/img/structure/B14207403.png)
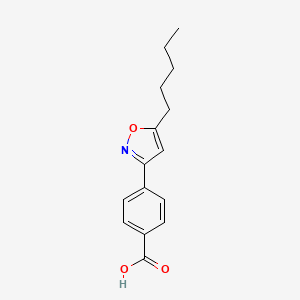
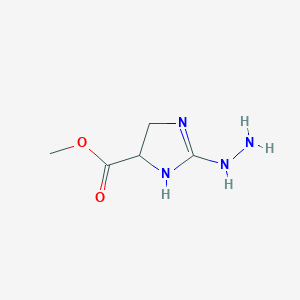
![5,14-Dihydroquinoxalino[2,3-a]phenazine](/img/structure/B14207424.png)
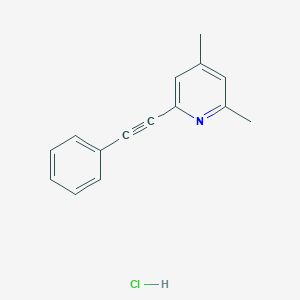
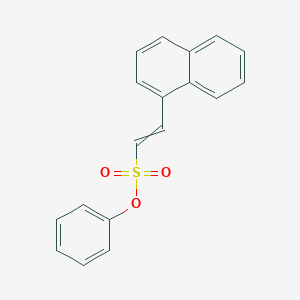

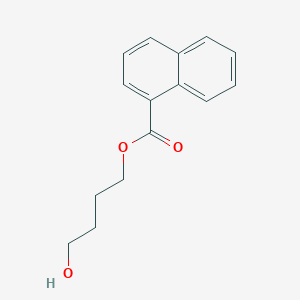
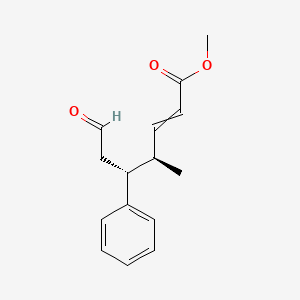
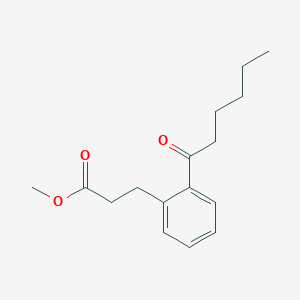
![Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-](/img/structure/B14207459.png)
